[4-(2-Hydroxyethyl)-1-piperazinyl](3-piperidinyl)-methanone hydrochloride
Overview
Description
“4-(2-Hydroxyethyl)-1-piperazinyl-methanone hydrochloride” is a chemical compound with the molecular formula C12H24ClN3O2 . It is also known by the synonym "(4-(2-HYDROXYETHYL)PIPERAZIN-1-YL)(PIPERIDIN-3-YL)METHANONE HYDROCHLORIDE" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring and a piperidine ring, both of which are common structures in medicinal chemistry. The hydrochloride salt form suggests it may be used in pharmaceutical applications where improved solubility and stability are desired.Scientific Research Applications
Synthesis and Therapeutic Potential
- A study demonstrated the synthesis of a series of compounds including variations of piperazinyl methanone. These compounds showed considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2019).
Selective Estrogen Receptor Modulator (SERM)
- Raloxifene, a compound structurally related to piperazinyl methanone, was identified as a selective estrogen receptor modulator (SERM). It showed potent estrogen antagonist properties in breast and uterus tissues while having agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997).
Alzheimer's Disease Therapeutics
- Multifunctional amides synthesized from piperazinyl methanone derivatives were studied for their enzyme inhibitory potentials against Alzheimer's disease. One of the compounds showed significant activity, suggesting a template for new drug development against Alzheimer's (Hassan et al., 2018).
Antimicrobial Activity
- Piperazinyl methanone derivatives have been synthesized and evaluated for their antibacterial potential. These molecules demonstrated decent inhibitors against various Gram-negative and Gram-positive bacteria (Patel et al., 2011).
Exploration in Synthesis Processes
- Research has been conducted on the synthesis processes of compounds including piperazinyl methanone derivatives, highlighting their potential in various applications (Rui, 2010).
Antibacterial Agents
- 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were synthesized and shown to have antibacterial potential with mild cytotoxicity, indicating their suitability as therapeutic agents (Abbasi et al., 2018).
Enzyme Inhibitory Activity
- A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showed good enzyme inhibitory activity, with one compound exhibiting excellent effects against acetyl- and butyrylcholinesterase (Hussain et al., 2017).
Psychotherapeutic Drug Intermediates
- The synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, an intermediate for risperidone used in psychotherapeutic drugs, was studied, demonstrating the diverse applications of piperazinyl methanone-related compounds in medicine (Ya-fei, 2011).
HIV Entry Inhibitors
- Piperazinyl methanone derivatives were studied for their potential as HIV entry inhibitors, revealing a noncompetitive allosteric antagonist mechanism of action (Watson et al., 2005).
Anticancer and Antituberculosis Studies
- Research on piperazin-1-yl methanone derivatives indicated significant anticancer and antituberculosis activity, highlighting their potential in treating these diseases (Mallikarjuna et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-piperidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c16-9-8-14-4-6-15(7-5-14)12(17)11-2-1-3-13-10-11;/h11,13,16H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFQNOHNQOQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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